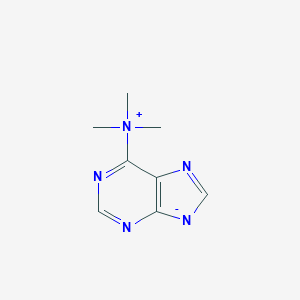
trimethyl(purin-9-id-6-yl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethyl(purin-9-id-6-yl)azanium is a purine derivative that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trimethylazaniumyl group attached to the purine ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(purin-9-id-6-yl)azanium typically involves a multi-step process starting from purine derivatives. One common method involves the alkylation of purine with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the presence of a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
trimethyl(purin-9-id-6-yl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Aplicaciones Científicas De Investigación
trimethyl(purin-9-id-6-yl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of trimethyl(purin-9-id-6-yl)azanium involves its interaction with specific molecular targets within cells. It is known to interfere with purine metabolism, affecting the synthesis of nucleotides and nucleic acids. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound targets enzymes involved in purine biosynthesis and salvage pathways, thereby exerting its effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,6,9-Trisubstituted Purine Derivatives: These compounds share a similar purine backbone but differ in the substituents attached to the purine ring.
Adenine and Guanine Derivatives: These naturally occurring purines have structural similarities but distinct biological roles.
Uniqueness
trimethyl(purin-9-id-6-yl)azanium is unique due to the presence of the trimethylazaniumyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
14612-26-1 |
|---|---|
Fórmula molecular |
C8H11N5 |
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
trimethyl(purin-9-id-6-yl)azanium |
InChI |
InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3 |
Clave InChI |
XOWCNIATQMMHBQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
SMILES canónico |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
Key on ui other cas no. |
14612-26-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















